Ligularine
Overview
Description
Ligularine is a hepatotoxic otonecine-type pyrrolizidine alkaloid isolated from Ligularia hodgsonii, an antitussive traditional Chinese medicine
Scientific research applications
Structural Characterization and Solubility Properties
Ligularine is identified as a hepatotoxic otonecine-type pyrrolizidine alkaloid from Ligularia hodgsonii, a plant used in traditional Chinese medicine. Its unique solubility in both nonpolar and aqueous solutions, due to the presence of ionized and non-ionized forms, suggests a potential role in the intoxication effects of water extracts from herbs containing such alkaloids (Lin et al., 2000).
Antibacterial Activity
Research on Ligularia songarica has led to the discovery of bisabolane-type sesquiterpenes, with some compounds showing significant antibacterial activity against various bacterial strains, indicating potential applications in developing new antibacterial agents (Fu et al., 2000).
Chemotaxonomic Study
A chemotaxonomic study on Ligularia sagitta highlighted the isolation of a new eremophilane-type sesquiterpene along with other known compounds, suggesting the chemotaxonomic significance of these compounds in understanding the phylogenetic evolution and classification of Ligularia species (Gong et al., 2018).
Cytotoxic Activity
Several studies have identified compounds from Ligularia species with cytotoxic activities against various cancer cell lines, suggesting potential applications in cancer research and therapy development. For instance, altaicalarins from Ligularia altaica showed significant cytotoxicity against human lung carcinoma and breast adenocarcinoma cell lines (Wang et al., 2010).
Species Identification and Safety Assessment
The complete chloroplast genome has been proposed as a "super-barcode" for identifying Ligularia species, which is crucial for ensuring the safety and efficacy of medicinal applications due to the presence of toxic pyrrolizidine alkaloids in some species (Chen et al., 2018).
Acaricidal Activity
Ligularia virgaurea extracts have demonstrated strong acaricidal activity against Sarcoptes scabiei in vitro, suggesting potential for developing treatments for acariasis in animals (Luo et al., 2015).
properties
IUPAC Name |
[(4Z)-7-acetyloxy-4-ethylidene-17-hydroxy-6,7,14-trimethyl-3,8-dioxo-2,9-dioxa-14-azoniatricyclo[9.5.1.014,17]heptadec-11-en-5-yl] acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H32NO9/c1-7-17-19(31-14(3)25)13(2)22(5,33-15(4)26)21(28)30-12-16-8-10-24(6)11-9-18(23(16,24)29)32-20(17)27/h7-8,13,18-19,29H,9-12H2,1-6H3/q+1/b17-7- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJFFAMMZKASLBJ-IDUWFGFVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=C1C(C(C(C(=O)OCC2=CC[N+]3(C2(C(CC3)OC1=O)O)C)(C)OC(=O)C)C)OC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C\1/C(C(C(C(=O)OCC2=CC[N+]3(C2(C(CC3)OC1=O)O)C)(C)OC(=O)C)C)OC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H32NO9+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ligularine | |
CAS RN |
34429-54-4 | |
Record name | Ligularine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034429544 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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